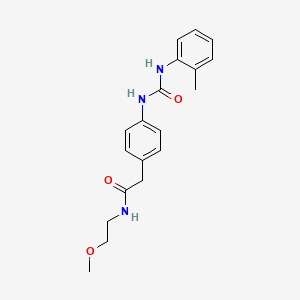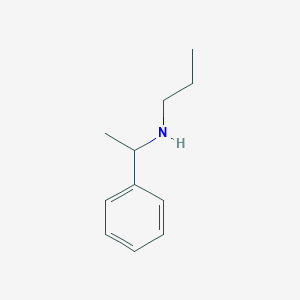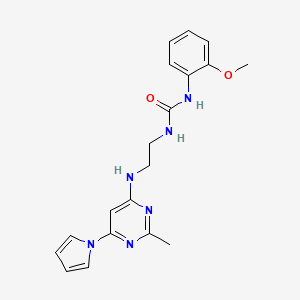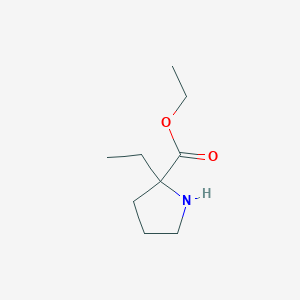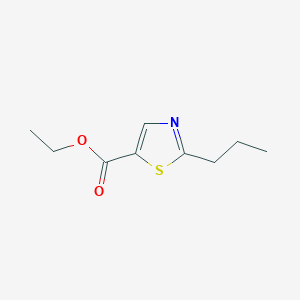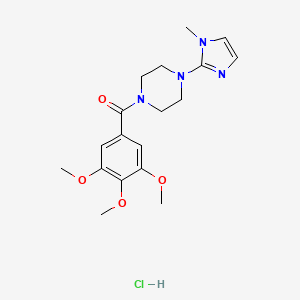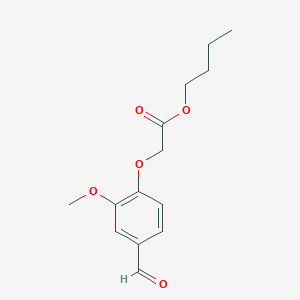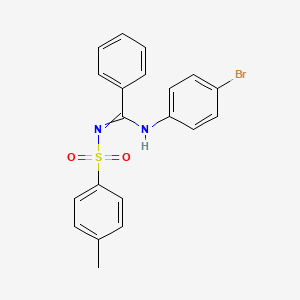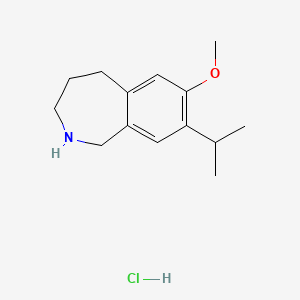
7-methoxy-8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-methoxy-8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a structurally complex molecule that appears to be a derivative of the benzazepine class. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The methoxy and propan-2-yl groups are substituents on the benzazepine core, which may affect the compound's chemical properties and biological activity.
Synthesis Analysis
The synthesis of related benzazepine derivatives has been explored in the literature. For instance, a novel synthesis route for aromatic methoxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines has been described, which involves the chloromethylation of phenethylamines, followed by a reaction with cyanide and subsequent hydrolysis to yield phenylacetic acid derivatives. These intermediates undergo thermal cyclization to form lactams, which are then reduced to the final benzazepine compounds . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of benzazepines is characterized by the presence of a seven-membered azepine ring fused to a benzene ring. The substitution pattern on the benzazepine core, such as the methoxy and propan-2-yl groups mentioned, can significantly influence the molecule's conformation and, consequently, its reactivity and interaction with biological targets. The stereochemistry of the substituents is also an important factor in the molecular structure analysis, as it can affect the compound's pharmacological profile.
Chemical Reactions Analysis
Benzazepine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The methoxy group is an electron-donating substituent that can activate the benzene ring towards electrophilic aromatic substitution reactions. The presence of a basic nitrogen atom in the azepine ring also opens up possibilities for reactions such as alkylation, acylation, and the formation of salts with acids, such as the hydrochloride salt form of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives like this compound would be influenced by their molecular structure. The compound's solubility in various solvents, melting point, boiling point, and stability are all important properties that can be predicted based on its structure. The hydrochloride salt form suggests improved water solubility, which is often desirable for pharmaceutical applications. The presence of the methoxy and propan-2-yl groups could also affect the lipophilicity of the compound, which in turn influences its absorption and distribution in biological systems.
Propriétés
IUPAC Name |
7-methoxy-8-propan-2-yl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)13-7-12-9-15-6-4-5-11(12)8-14(13)16-3;/h7-8,10,15H,4-6,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGRKIQXGWRYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2CCCNCC2=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

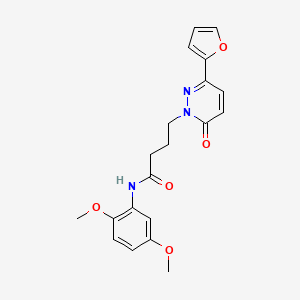
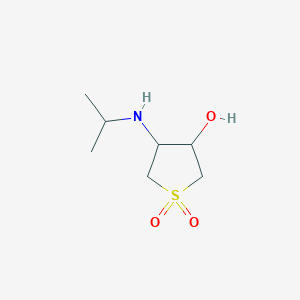
![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)
![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)
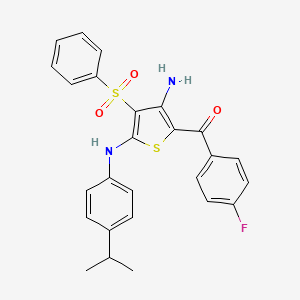
![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)
